molecular formula C6H7N5O B1385249 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 887405-49-4

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1385249
CAS No.: 887405-49-4
M. Wt: 165.15 g/mol
InChI Key: FFBVJDHZCGBZGR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis (programmed cell death) . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can interact with DNA and RNA, potentially causing changes in gene expression by affecting the transcription and translation processes . These interactions can lead to a cascade of molecular events that ultimately influence cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that it can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s effects . These temporal effects are essential considerations for its use in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with various aldehydes under specific conditions. One common method includes the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This reaction is carried out under mild conditions, often using catalysts such as Schiff base zinc complexes supported on magnetite nanoparticles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different pharmacological activities .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a CB2 cannabinoid agonist, modulating the endocannabinoid system . Additionally, it may function as an adenosine antagonist, affecting various physiological processes .

Properties

IUPAC Name

5-(aminomethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBVJDHZCGBZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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